(S)-盐酸勒卡地平
描述
(S)-Lercanidipine Hydrochloride is a calcium channel blocker used primarily in the management of hypertension. It is recognized for its potency in dilating blood vessels to reduce blood pressure, thereby improving cardiovascular outcomes. Unlike other calcium channel blockers, (S)-Lercanidipine Hydrochloride is highly lipophilic, which contributes to its slower onset and longer duration of action, as well as potential antiatherogenic properties unrelated to its antihypertensive effects (Bang, Chapman, & Goa, 2012).
Synthesis Analysis
The synthesis of (S)-Lercanidipine Hydrochloride involves a multi-step chemical process starting from 3-nitrobenzaldehyde and methyl acetoacetate. This process includes condensation in the presence of concentrated sulfuric acid, followed by Michael addition and hydrolysis, leading to the formation of a key intermediate. This intermediate is then further reacted through acylation and esterification steps, culminating in the formation of the hydrochloride salt of (S)-Lercanidipine. The overall yield based on 3-nitrobenzaldehyde is approximately 30% (Na, 2008).
Molecular Structure Analysis
The molecular structure of (S)-Lercanidipine Hydrochloride is characterized by its dihydropyridine core, which is crucial for its calcium channel blocking activity. The lipophilicity of (S)-Lercanidipine Hydrochloride, attributed to its molecular structure, significantly influences its pharmacokinetics, including absorption, distribution, and duration of action. This structure-activity relationship underscores the importance of the dihydropyridine core and its substituents in the drug's antihypertensive efficacy.
Chemical Reactions and Properties
(S)-Lercanidipine Hydrochloride undergoes various chemical reactions, including photodegradation, which can be influenced by the electronic nature of substituents on the 4-aryl moiety attached to the dihydropyridine ring. The photostability of (S)-Lercanidipine Hydrochloride is an important consideration in its formulation and storage (Cumsille et al., 2018).
Physical Properties Analysis
The physical properties of (S)-Lercanidipine Hydrochloride, including its poor water solubility and high lipophilicity, significantly affect its bioavailability and pharmacokinetics. Techniques such as the development of nanostructured lipid carriers and inclusion complexes with β-cyclodextrin have been explored to enhance the solubility, dissolution, and ultimately the bioavailability of (S)-Lercanidipine Hydrochloride (Ranpise, Korabu, & Ghodake, 2014); (Shaikh, Patel, Surti, & Patel, 2017).
科学研究应用
盐酸(S)-勒卡地平的口腔粘合剂控释片剂增强了口服生物利用度,并具有良好的物理特性,有可能克服其制剂中较差的口服生物利用度 (Charde, Mudgal, Kumar, & Saha, 2008)。
已显示出可显着降低舒张压并使收缩压恢复正常,与缓释非洛地平片剂在治疗轻度至中度高血压方面相当 (Wu et al., 2015)。
纳米结构脂质载体显示出作为盐酸(S)-勒卡地平的控释制剂的潜力,提高了其生物利用度和治疗高血压的有效性 (Ranpise, Korabu, & Ghodake, 2014)。
透皮贴剂以 8% d-柠檬烯作为渗透增强剂,表现出高药物释放和渗透率,呈现出一种有希望的递送方式 (Mamatha, Rao, Mukkanti, & Ramesh, 2010)。
它通过减少细胞内活性氧物质和灭活 Ras-ERK1/2 信号通路来抑制血管平滑肌细胞增殖和新内膜形成 (Wu et al., 2009)。
勒卡地平有效降低血压而不影响心率,使其适用于轻度至中度高血压的老年患者 (McClellan & Jarvis, 2000)。
它对动脉粥样硬化和左心室肥大有潜在益处,并且在治疗各种患者的高血压方面耐受性良好 (Borghi, 2005)。
固体分散到水溶性聚合物 PVP K-30 显着改善了其溶解性能 (Jeong et al., 2016)。
环糊精络合可以显着提高其溶解度和溶解度,从而产生具有改善的生物利用度的新的制剂 (Shaikh, Patel, Surti, & Patel, 2017)。
其阴极响应可以通过差分脉冲极谱法准确测定,这对于验证市售片剂中的均匀含量很有用 (Álvarez-Lueje, Núñez-Vergara, Pujol, & Squella, 2002)。
属性
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYOYKPJLRMJI-WAQYZQTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432131 | |
Record name | (S)-Lercanidipine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Lercanidipine Hydrochloride | |
CAS RN |
184866-29-3 | |
Record name | Lercanidipine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184866293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Lercanidipine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LERCANIDIPINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4613R830EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。